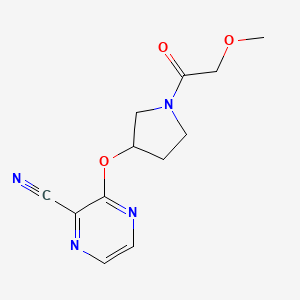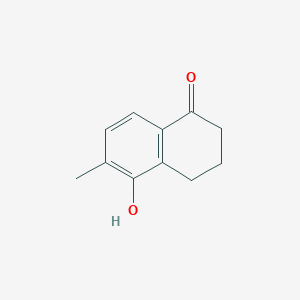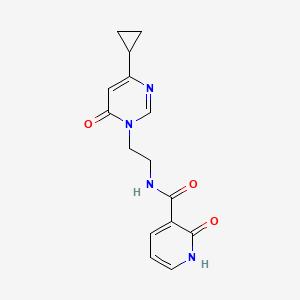
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide, also known as CYH33, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been studied extensively for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.
Applications De Recherche Scientifique
Pyrimidine Derivatives Synthesis and Applications
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide falls under the category of pyrimidine derivatives which have been extensively studied for various applications in scientific research. Pyrimidine, an aromatic heterocyclic organic compound, is similar to pyridine and plays a critical role in the structure of DNA and RNA, where it forms base pairs with purines.
Chemical Synthesis and Structural Analysis
- The synthesis of pyrimidine derivatives involves microwave irradiative cyclocondensation and evaluation for their potential in insecticidal and antibacterial activities. These compounds, including derivatives like N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, are synthesized through various chemical reactions and are structurally characterized by techniques like IR, H-NMR, and mass spectroscopy (Deohate & Palaspagar, 2020).
- Additionally, compounds like 4-amidonicotinamide, synthesized from pyrido[4,3-d][1,3]oxazin-4-ones or ethyl 4-amidonicotinate, are cyclized to yield pyrido[4,3-d]-pyrimidin-4(3H)-ones, indicating the versatile synthetic pathways that can be derived from nicotinamide structures (Ismail & Wibberley, 1967).
Biological Activity and Pharmacological Potential
- Pyrimidine derivatives have been studied for their biological activities, including antimicrobial, antifilarial, and antitumor properties. For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings show notable antibacterial and antifungal activities (Hossan et al., 2012).
- Other derivatives are evaluated for anti-inflammatory and analgesic activities, indicating the therapeutic potential of pyrimidine-based compounds in managing pain and inflammation (Sondhi et al., 2009).
- Antiviral activities, especially against HIV and Hepatitis C Virus (HCV), are also notable in certain pyrimidine derivatives, demonstrating their potential in antiviral drug development (Zhang et al., 2013).
Mechanistic Insights and Molecular Interactions
- Detailed mechanistic studies, including structure-activity relationship analyses, are conducted to understand the interaction of these compounds with biological systems. For instance, studies involving hydrogen-bond effects, spectroscopic and molecular structure investigations provide insights into the stability of molecules and their interaction dynamics (Mansour & Ghani, 2013).
Synthetic Modifications and Derivative Analysis
- Research in this field also focuses on synthesizing novel derivatives and evaluating their biological activities. For example, the synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs showcases the continuous effort in modifying the core structure to enhance biological efficacy (Eger et al., 1994).
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-8-12(10-3-4-10)18-9-19(13)7-6-17-15(22)11-2-1-5-16-14(11)21/h1-2,5,8-10H,3-4,6-7H2,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTVWXMQBFEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

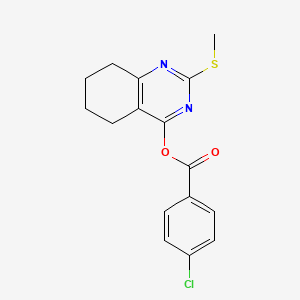
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2651171.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)



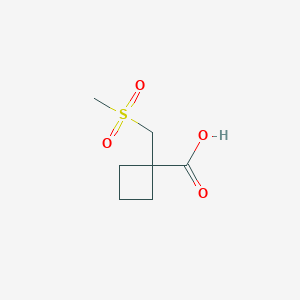
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)
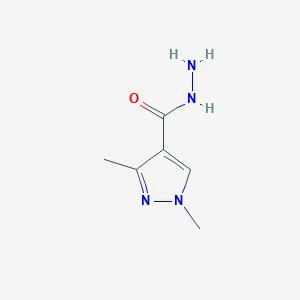
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)
